Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

CAS No.: 1216596-20-1

Cat. No.: VC2665162

Molecular Formula: C11H10INO2S

Molecular Weight: 347.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216596-20-1 |

|---|---|

| Molecular Formula | C11H10INO2S |

| Molecular Weight | 347.17 g/mol |

| IUPAC Name | ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |

| Standard InChI Key | CBOVQTUDKKVQDH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N |

Introduction

Chemical Structure and Properties

Molecular Structure

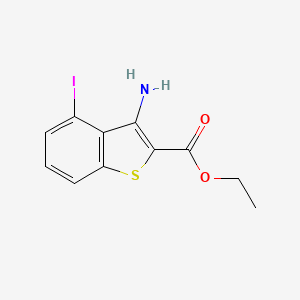

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate features a benzothiophene scaffold, which consists of a fused benzene ring and a thiophene ring. The specific arrangement of functional groups includes:

-

An amino group (-NH₂) at the 3-position

-

An iodine atom at the 4-position

-

An ethyl carboxylate group (-COOC₂H₅) at the 2-position

This particular substitution pattern creates a distinct electronic distribution across the molecule, influencing its reactivity and potential interactions with biological targets.

Physical Properties

The physical properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate are critical for understanding its behavior in various environments and applications. Table 1 presents the key physical parameters of this compound.

Table 1: Physical Properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀INO₂S |

| Molecular Weight | 347.17 g/mol |

| Physical State at Room Temperature | Solid |

| Density | 1.8±0.1 g/cm³ |

| Boiling Point | 443.3±40.0 °C at 760 mmHg |

| Flash Point | 221.9±27.3 °C |

| LogP | 5.59 |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| Index of Refraction | 1.724 |

Data compiled from sources and

The relatively high boiling point (443.3±40.0 °C) and flash point (221.9±27.3 °C) indicate strong intermolecular forces, likely due to the presence of the amino group capable of hydrogen bonding and the iodine atom contributing to increased molecular weight . The LogP value of 5.59 suggests significant lipophilicity, which has important implications for its pharmacokinetic properties .

Chemical Reactivity

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate exhibits versatile chemical reactivity due to its functionalized structure. The compound can participate in various chemical transformations:

-

The primary amino group at the 3-position can undergo typical amine reactions including acylation, alkylation, and condensation reactions.

-

The iodine atom at the 4-position serves as an excellent handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.

-

The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.

These reactive sites make the compound an excellent scaffold for the synthesis of more complex molecular structures with potential pharmaceutical applications.

Synthesis and Preparation

Purification Methods

Purification of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate typically involves standard organic chemistry techniques including:

-

Column chromatography

-

Recrystallization

-

Preparative HPLC

These methods are essential for obtaining high-purity material required for biological testing and pharmaceutical applications.

Comparison with Related Compounds

Structural Analogues

Several related benzothiophene derivatives share structural similarities with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. Table 2 presents a comparison of these analogues:

Table 2: Comparison of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with Related Compounds

| Compound | Key Structural Differences | Molecular Weight | Molecular Formula |

|---|---|---|---|

| Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate | Iodine at 4-position, ethyl ester | 347.17 g/mol | C₁₁H₁₀INO₂S |

| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Bromine at 6-position, methyl ester | Different from target compound | Different from target compound |

| Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | Nitro group at 5-position, no iodine | 266.27 g/mol | C₁₁H₁₀N₂O₄S |

Data compiled from sources,, and

The positioning of substituents (iodine, bromine, nitro group) and the type of ester group (ethyl versus methyl) lead to different physical properties and potentially different biological activities among these analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume